4-Phenylnaphthalene-2-carboxylic acid
Overview
Description
4-Phenylnaphthalene-2-carboxylic acid is a chemical compound with the molecular formula C17H12O2 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of 4-Phenylnaphthalene-2-carboxylic acid consists of 17 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 248.28 .Chemical Reactions Analysis
Carboxylic acids, such as 4-Phenylnaphthalene-2-carboxylic acid, undergo a variety of reactions. They can undergo nucleophilic substitution reactions where the nucleophile (-OH) is substituted by another nucleophile . They can also act as weak bases when the carbonyl oxygen accepts a proton from a strong acid .Scientific Research Applications
Synthesis and Structural Applications
Synthesis of 2,3-Fused 4-Phenylnaphthalen-1-yl Carboxylates : A novel process combining ruthenium-catalyzed hydrocarboxylative cyclization and oxidative photocyclization was developed for synthesizing 2,3-fused 4-phenylnaphthalen-1-yl carboxylates. This method demonstrates the potential for diverse structural construction from various substrates (Yamamoto, Mori, & Shibuya, 2015).
Polymer Synthesis Involving Carboxylic Acids : Investigation into the polycondensation of 4'-acetoxybiphenyl-4-carboxylic acid (4'-ABCA) under various conditions revealed the formation of oligomers and polymers with distinctive structural and morphological properties (Schwarz & Kricheldorf, 1995).
Formation of Naphthalene Scaffolds : A unique synthesis protocol for 2-phenylnaphthalene was developed, showcasing the potential for constructing naphthalene scaffolds through the dimerization of reactants in a selective process (Wang et al., 2011).
Material Science and Chemistry
Hydrothermal Synthesis of Metal-Organic Frameworks : Research into hydrothermal synthesis involving 1,2,4-benzenetricarboxylic acid and MnCl2·4H2O led to the formation of metal-organic frameworks with unique crystalline structures (Bi et al., 2010).
Non-Symmetrical Phthalocyaninates for Sensorics and Smart Materials : Novel bifunctionally-substituted phthalonitriles, including carboxyl group-containing compounds, were synthesized for potential applications in sensorics, smart materials production, and molecular magnets (Vashurin et al., 2018).
Inhibition of Photosynthetic Electron Transport : Multihalogenated 1-hydroxynaphthalene-2-carboxanilides demonstrated significant activity in inhibiting photosynthetic electron transport, hinting at potential applications in understanding and manipulating photosynthesis (Goněc et al., 2017).
Solubility and Structural Effects in Colloidal Systems : Studies on the solubility of benzenedicarboxylic acid and its effects on alumina dispersions revealed insights into molecular bridging and interactions at the nano-scale (Teh, Leong, & Liu, 2011).
Catalysis and Chemical Reactions
Catalytic Activity in Alkane Oxidation : Copper(II) derivatives assembled from multifunctional polycarboxylates showed efficiency in catalyzing the oxidation of cycloalkanes, suggesting potential applications in industrial catalysis (Gu et al., 2019).
Synthesis of Fluoranthene over Zeolites : A study demonstrated the formation of fluoranthene from 1-phenylnaphthalene over zeolites, providing insights into the chemical processes involved in complex organic compound synthesis (Perez & Raimondo, 1996).
properties
IUPAC Name |
4-phenylnaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(19)14-10-13-8-4-5-9-15(13)16(11-14)12-6-2-1-3-7-12/h1-11H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIQVMVBEYRTPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40533701 | |
Record name | 4-Phenylnaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40533701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylnaphthalene-2-carboxylic acid | |
CAS RN |
17560-24-6 | |
Record name | 4-Phenylnaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40533701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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